Molecular Weight and Spacer Length vs. Shorter-Chain Analog
The target compound possesses an additional ethoxy spacer compared to 2-phenoxy-ethanesulfonyl chloride (CAS 3384-01-8), increasing the molecular weight by 44.06 g/mol and adding two rotatable bonds. This extended spacer is critical for achieving the optimal distance between the sulfonamide pharmacophore and the terminal aryl group in EP4 antagonist series, as documented in the patent literature [1].
| Evidence Dimension | Molecular weight and linker length |
|---|---|
| Target Compound Data | MW 264.73 g/mol; 8 rotatable bonds; linker length approximately 8.5 Å (estimated from SMILES: C1=CC=C(C=C1)OCCOCCS(=O)(=O)Cl) |
| Comparator Or Baseline | 2-Phenoxy-ethanesulfonyl chloride: MW 220.67 g/mol; 5 rotatable bonds; linker length approximately 6.0 Å [2] |
| Quantified Difference | +44.06 g/mol; +3 rotatable bonds; +2.5 Å estimated spacer length |
| Conditions | Computational property analysis; molecular modeling from patent structural requirements for EP4 antagonism [1] |
Why This Matters
The extended spacer directly influences the conformational flexibility and distance between reactive groups, which is essential for achieving the proper binding geometry in EP4 antagonist pharmacophores.
- [1] Eli Lilly and Company. (2014). Phenoxyethoxy compounds. U.S. Patent Application Publication No. US 2014/0235718 A1. View Source
- [2] Capot Chemical Co., Ltd. (n.d.). 2-Phenoxy-ethanesulfonyl chloride, 98% (GC). Product Cat. No. 5688. View Source
